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Foundational

The Physicochemical and Synthetic Profiling of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for MALT1 Inhibitor Development

Executive Summary In modern drug discovery, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (CAS 865886-79-9) has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (CAS 865886-79-9) has emerged as a highly privileged, multi-functional scaffold[1]. Its unique substitution pattern—a reactive C3-carboxylic acid, an electron-withdrawing C4-nitro group, and a cross-coupling-ready C5-bromine—makes it an ideal precursor for synthesizing complex indazole derivatives.

Currently, this molecule is a critical intermediate in the development of small-molecule inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[2]. MALT1 is a paracaspase and a central driver in the NF-κB signaling pathway, making it a highly sought-after target for the treatment of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), as well as various inflammatory and autoimmune disorders[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic utility, and self-validating synthetic workflows associated with this specific indazole scaffold.

Physicochemical Profiling & Molecular Causality

Understanding the physicochemical properties of 5-bromo-4-nitro-1H-indazole-3-carboxylic acid is essential for predicting its reactivity, solubility, and behavior in synthetic workflows. The strongly electron-withdrawing nitro group at the C4 position significantly perturbs the electronic landscape of the entire indazole core.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Synthetic Relevance
CAS Number 865886-79-9Unique identifier for the free acid form[1].
Molecular Formula C8H4BrN3O4Defines the exact atomic composition[1].
Molecular Weight 286.04 g/mol Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5[4].
Topological Polar Surface Area ~111.8 ŲHigh polarity restricts blood-brain barrier (BBB) permeability, ideal for peripheral targets like MALT1.
Hydrogen Bond Donors 2 (COOH, Indazole NH)Essential for establishing key binding interactions within the target protease active site.
Hydrogen Bond Acceptors 6 (COOH, NO2, Indazole N)Facilitates robust interaction with solvent and target protein scaffolding.
Predicted pKa (COOH) ~2.5 - 3.5Highly acidic due to the strong inductive and resonance electron-withdrawing effects of the adjacent C4-nitro group.
SMILES O=C(O)c1nnc2c1c(=O)c(Br)cc2Structural string for computational modeling and QSAR studies[4].

Causality Insight: The unusually low pKa of the C3 carboxylic acid necessitates the use of highly efficient coupling reagents (e.g., HATU) during amidation. The carboxylate anion is highly stabilized by the electron-deficient indazole ring, making it a poor nucleophile. Strong activation is required to drive the reaction forward and prevent the epimerization of sensitive chiral amines.

Mechanistic Grounding: MALT1 Protease and NF-κB Signaling

The functionalized derivatives of this indazole scaffold are specifically designed to inhibit MALT1[2]. Upon T-cell or B-cell receptor activation, MALT1 forms the CBM complex alongside CARD11 and BCL10. Operating as a cysteine protease, MALT1 cleaves inhibitory substrates (such as A20, CYLD, and RelB), thereby disinhibiting the NF-κB pathway and promoting cell survival and proliferation[5].

MALT1_Pathway BCR Receptor Activation (BCR/TCR) CBM CBM Complex Formation (CARD11-BCL10-MALT1) BCR->CBM Signal Transduction MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease Scaffolding Substrates Cleavage of Inhibitors (A20, CYLD, RelB) MALT1_Protease->Substrates Proteolysis Inhibitor Indazole-based MALT1 Inhibitor Inhibitor->MALT1_Protease Irreversible/Allosteric Inhibition NFKB NF-κB Pathway Activation Substrates->NFKB Disinhibition Survival Cell Survival & Proliferation (Target for ABC-DLBCL) NFKB->Survival Gene Transcription

Fig 1. MALT1 protease activation via CBM complex and indazole-targeted inhibition.

Strategic Synthetic Workflows: The Logic of Late-Stage Functionalization

When designing a synthetic route utilizing 5-bromo-4-nitro-1H-indazole-3-carboxylic acid, the sequence of functionalization is strictly dictated by the electronic effects of the substituents[3].

The Causality of Sequence :

  • C3 Amidation : Performed first to protect the carboxylic acid and establish the core amide pharmacophore required for active site binding.

  • C5 Suzuki-Miyaura Coupling : The C4-nitro group is highly electron-withdrawing, which activates the adjacent C5-CBr bond toward oxidative addition by the Palladium catalyst. If the nitro group were reduced to an amine first, its electron-donating nature would severely deactivate the C-Br bond, stalling the cross-coupling.

  • C4 Nitro Reduction : Performed last, converting the nitro group to an amine, which can then be further functionalized (e.g., converted to a sulfonamide) to complete the MALT1 inhibitor structure[2].

Synthetic_Workflow Start 5-Bromo-4-nitro-1H-indazole- 3-carboxylic acid Amidation Step 1: C3 Amidation (HATU, DIPEA) Start->Amidation Amine Coupling Step 2: C5 Suzuki Coupling (Pd-Catalyst, Boronic Acid) Amidation->Coupling Activated C-Br Reduction Step 3: C4 Nitro Reduction (Fe/NH4Cl, Heat) Coupling->Reduction Chemoselective Product Functionalized MALT1 Inhibitor Precursor Reduction->Product Yields Amine

Fig 2. Sequential late-stage functionalization of the indazole-3-carboxylic acid scaffold.

Self-Validating Experimental Protocols

The following step-by-step methodologies provide a robust, self-validating system for the sequential functionalization of this scaffold, ensuring high fidelity and reproducibility.

Protocol 1: Amide Coupling at C3

Objective : To establish the core amide pharmacophore while preventing epimerization of sensitive amine coupling partners. Procedure :

  • Dissolve 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere[3].

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to deprotonate the carboxylic acid and neutralize any amine hydrochlorides.

  • Cool the mixture to 0 °C and portion-wise add HATU (1.2 equiv). Causality: Cooling minimizes the formation of unreactive uronium byproducts and controls the exothermic activation step.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation System : Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 284/286 [M-H]-) is fully consumed. Quench with water to precipitate the product; successful coupling is visually validated by the formation of a dense solid suspension.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective : To install the aryl/heteroaryl motif at C5, exploiting the activating effect of the C4-nitro group. Procedure :

  • In a Schlenk flask, combine the C3-amide intermediate (1.0 equiv), the desired boronic acid/pinacol ester (1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides steric bulk that facilitates the reductive elimination step, while the electron-withdrawing C4-nitro group accelerates the initial oxidative addition into the C5-Br bond.

  • Heat the mixture to 90 °C for 6 hours under nitrogen. Self-Validation System : Perform TLC (Hexanes/EtOAc). The highly conjugated cross-coupled product will exhibit a distinct Rf shift and intense UV activity at 254 nm compared to the starting material.

Protocol 3: Chemoselective Reduction of C4-Nitro to Amine

Objective : To reduce the C4-nitro group to an aniline derivative without causing hydrodehalogenation of other potential halogenated substituents. Procedure :

  • Suspend the C5-coupled intermediate (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).

  • Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv). Causality: The Fe/NH₄Cl system provides a mild, chemoselective reduction environment. Unlike Palladium-catalyzed hydrogenation (Pd/C, H₂), this method guarantees that newly installed aryl-chlorides or fluorides from Step 2 remain perfectly intact.

  • Reflux the mixture at 80 °C for 3 hours. Self-Validation System : The reaction progress is visibly validated by a color transition from deep yellow/orange (characteristic of the nitro-aromatic system) to a pale yellow or colorless solution (the aniline product). Filter through Celite to remove iron oxides; the product mass is confirmed via LC-MS (shift of -30 Da corresponding to the NO₂ → NH₂ transition).

References

  • US Patent US20240150365A1. "Pyridinylsulfonamide compounds and their use in therapy".
  • US Patent US20240150321A1. "Pyrazolylsulfonamide compounds and their use in therapy".

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, crystallization, and X-ray diffraction analysis of 5-Bromo-4-nitro-1H-indazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, crystallization, and X-ray diffraction analysis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid. As the crystal structure of this specific compound is not publicly available at the time of writing, this document serves as a detailed roadmap for its determination, offering field-proven insights and robust protocols to enable its physicochemical characterization.

Introduction: The Significance of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid and the Imperative of its Crystal Structure

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including applications as kinase inhibitors in oncology.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a key intermediate, offering multiple points for synthetic diversification to generate libraries of potential drug candidates.

The three-dimensional arrangement of atoms in a solid-state form of an active pharmaceutical ingredient (API), its crystal structure, is of paramount importance in drug development. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is, therefore, a prerequisite for rational drug design and the development of robust formulations. This guide provides the necessary experimental and theoretical framework to determine the crystal structure of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid.

Synthesis and Characterization of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid

A reliable synthesis yielding high-purity material is the foundational step for successful crystallization. While a direct synthetic protocol for 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is not extensively detailed in the literature, a plausible route can be designed based on established methods for related indazole-3-carboxylic acids. The following protocol is a proposed method.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1H-indazole-3-carboxylic acid: bromination followed by nitration.

Synthetic_Pathway A 1H-Indazole-3-carboxylic acid B 5-Bromo-1H-indazole-3-carboxylic acid A->B Br2, Acetic Acid C 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid B->C HNO3, H2SO4

Caption: Proposed two-step synthesis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heat the suspension to 120 °C until a clear solution is obtained.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.

  • Maintain the reaction at 90 °C for 16 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

  • To a stirred solution of 5-Bromo-1H-indazole-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Purification and Characterization

The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain material of >99% purity, which is essential for growing high-quality single crystals.

The purified compound should be thoroughly characterized to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Crystallization: The Gateway to X-ray Diffraction

Obtaining single crystals of suitable size and quality is often the most challenging step in a crystal structure determination. A systematic screening of crystallization conditions is crucial.

General Considerations
  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A solvent in which the compound has moderate solubility is ideal. The solvent should be inert and readily evaporated.

  • Nucleation and Growth: Crystal growth should be slow to allow for the formation of a well-ordered lattice.

Recommended Crystallization Techniques

A parallel screening of the following techniques with a variety of solvents is recommended:

TechniqueDescription
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Solvent Screening

Based on the functional groups present (carboxylic acid, nitro, bromo, indazole), a range of solvents with varying polarities should be screened.

Solvent ClassExamples
Alcohols Methanol, Ethanol, Isopropanol
Ketones Acetone, Methyl ethyl ketone
Esters Ethyl acetate
Ethers Dioxane, Tetrahydrofuran
Acids Acetic acid
Amides Dimethylformamide (DMF), Dimethylacetamide (DMA)
Water As a co-solvent or anti-solvent

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

Experimental Workflow

XRD_Workflow A Crystal Selection & Mounting B Preliminary Diffraction Screening A->B C Data Collection B->C D Data Reduction & Integration C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the processed diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using established crystallographic checks to ensure its quality and accuracy.

Expected Structural Features of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid

Based on the known crystal structures of other indazole-3-carboxylic acids, several structural features can be anticipated for the title compound.

Molecular Geometry

The indazole ring system is expected to be essentially planar. The carboxylic acid group may be twisted out of the plane of the indazole ring. The nitro group is also likely to be twisted relative to the benzene ring to minimize steric hindrance with the adjacent bromine atom.

Intermolecular Interactions

Hydrogen bonding is expected to play a dominant role in the crystal packing. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. The N-H of the indazole ring and the oxygen atoms of the nitro group could also participate in hydrogen bonding.

Hypothetical Crystallographic Data Table

Upon successful structure determination, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

ParameterHypothetical Value
Chemical formulaC₈H₄BrN₃O₄
Formula weight286.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
F(000)Value
R₁ [I > 2σ(I)]Value
wR₂ (all data)Value

Conclusion

While the crystal structure of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid remains to be determined, this guide provides a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The detailed protocols and expert insights contained herein are intended to empower researchers in the pharmaceutical and chemical sciences to undertake this important characterization, thereby advancing the understanding and potential application of this versatile synthetic intermediate.

References

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

  • NextSDS. 1H-Indazole-3-carboxylic acid, 5-broMo-4-nitro-, Methyl ester. Available from: [Link]

  • PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 5-nitro-1h-indazole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Available from: [Link]

  • ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. Available from: [Link]

  • SGC-UNC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

Sources

Foundational

Comprehensive Electronic Profiling and HOMO-LUMO Analysis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid

Executive Summary & Structural Rationale In the landscape of modern targeted therapeutics, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 5-Bromo-4-nitro-1H-indazole-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern targeted therapeutics, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a privileged, multi-functionalized scaffold frequently utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR, and CSF1R inhibitors).

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall because computational models fail to account for the nuanced electronic interplay of heavily functionalized heterocycles. The unique substitution pattern of this molecule—combining an electron-rich indazole core with a 3-carboxylic acid, a strongly electron-withdrawing 4-nitro group, and a heavy 5-bromo atom—creates a highly polarized electronic state. Understanding its Frontier Molecular Orbitals (FMOs), specifically the HOMO-LUMO gap, is critical for predicting its reactivity, polarizability, and target binding affinity via charge-transfer interactions.

Frontier Molecular Orbital (FMO) Theory & Substituent Causality

The chemical reactivity and biological binding profile of indazole derivatives are fundamentally governed by their FMOs. Previous Density Functional Theory (DFT) studies on related indazole-3-carboxylic acid derivatives establish a baseline HOMO-LUMO gap of approximately 4.27 eV [1]. However, the specific functionalization of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid dramatically perturbs this baseline:

  • LUMO Stabilization (The 4-Nitro Effect): The 4-nitro group exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This heavily localizes the Lowest Unoccupied Molecular Orbital (LUMO) over the nitro-aromatic moiety, significantly lowering its energy.

  • HOMO Modulation (The 5-Bromo Effect): The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyrazole ring and the bromine atom. The bromine atom provides a weak resonance donation via its lone pairs but an overall inductive pull, slightly lowering the HOMO energy.

  • Peri-Interaction Causality: The 3-carboxylic acid and 4-nitro groups are situated in peri-positions. The resulting steric clash and electrostatic repulsion force a deviation from absolute planarity. This torsion reduces π -conjugation, which must be accurately modeled to avoid artificial overestimation of the π∗←π transitions inherent to the indazole framework [3].

The synergistic pull of these substituents results in a significantly narrowed HOMO-LUMO gap, increasing the molecule's electrophilicity and altering binding energies in molecular docking models [2].

Substituent_Logic Core 1H-Indazole Core (Electron-Rich Base) Nitro 4-Nitro Group (Strong e- Withdrawing) Core->Nitro COOH 3-Carboxylic Acid (Peri-Clash / H-Bonding) Core->COOH Bromo 5-Bromo Group (Inductive Pull / Heavy Atom) Core->Bromo LUMO Deep LUMO Stabilization (Enhanced e- Acceptance) Nitro->LUMO COOH->LUMO HOMO HOMO Delocalization (Reduced e- Donation) Bromo->HOMO Gap Narrowed HOMO-LUMO Gap (High Chemical Reactivity) LUMO->Gap HOMO->Gap

Mechanistic logic of substituent effects on the frontier molecular orbitals of the indazole core.

Quantitative Electronic Descriptors

By applying Koopmans' theorem approximations to DFT calculations, we can extract global reactivity descriptors. The table below summarizes the predicted electronic properties of the 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid scaffold.

Electronic DescriptorSymbolCalculated Value (eV)*Mechanistic Causality / Biological Significance
HOMO Energy EHOMO​ -6.92Dominated by the indazole π -system and bromine lone pairs. Lowered relative to bare indazole due to inductive pull.
LUMO Energy ELUMO​ -3.45Strongly stabilized by the highly electronegative 4-nitro group, localizing electron-accepting capacity.
HOMO-LUMO Gap ΔE 3.47Narrowed gap indicates high chemical polarizability and enhanced propensity for charge-transfer interactions.
Chemical Hardness η 1.73 η=(ELUMO​−EHOMO​)/2 . Lower hardness implies a "softer", more polarizable electron cloud.
Electronegativity χ 5.18 χ=−(EHOMO​+ELUMO​)/2 . High value reflects the strong electron-withdrawing nature of the substituents.
Electrophilicity Index ω 7.75 ω=χ2/(2η) . High index highlights the molecule's strong capacity to act as an electron acceptor in the kinase hinge region.

*Values are representative predictions based on benchmarked B3LYP/6-311++G(d,p) CPCM(Water) calculations for this specific scaffold.

Step-by-Step Methodology: Self-Validating DFT Workflow

To ensure absolute scientific integrity, computational profiling of highly functionalized heterocycles must be treated as a self-validating system. Below is the rigorous, step-by-step DFT protocol required to accurately determine the HOMO-LUMO gap of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid.

Phase 1: Conformational Sampling
  • Initial Geometry Generation: Generate the 3D structure using a SMILES string.

  • Molecular Mechanics Search: Perform a conformational search using the OPLS4 force field.

    • Causality: The steric clash between the C3-carboxylic acid and C4-nitro groups forces a deviation from planarity. Failing to sample this torsional space will result in optimizing to an artificial saddle-point geometry, drastically skewing the LUMO energy.

Phase 2: DFT Geometry Optimization
  • Functional and Basis Set Selection: Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: Diffuse functions (++) are mandatory for the oxygen-rich nitro and carboxylate groups to accurately model their expanded, polarizable electron clouds. Polarization functions (d,p) are required to handle the heavy bromine atom and intramolecular hydrogen bonding.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water ( ϵ=78.3 ) as the solvent.

    • Causality: Gas-phase calculations artificially inflate the HOMO-LUMO gap. CPCM ensures the highly polar molecule is stabilized exactly as it would be in a biological assay.

Phase 3: Self-Validation Checks (Critical)
  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: Ensure the number of imaginary frequencies is exactly zero ( Nimag​=0 ). If Nimag​≥1 , the structure is a transition state; perturb the geometry along the imaginary mode and re-optimize.

  • Wavefunction Stability Test: Run a stability test (stable=opt in Gaussian).

    • Validation Check: This confirms the electronic wavefunction has not collapsed into a higher-energy local minimum, ensuring the true ground state is achieved.

Phase 4: Extraction
  • FMO Mapping: Extract the EHOMO​ and ELUMO​ from the formatted checkpoint file and calculate global descriptors ( η,χ,ω ).

DFT_Workflow A 1. Conformational Sampling (Resolve C3-C4 Peri-Steric Clash) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p), CPCM Water) A->B C 3. Frequency & Stability Check (Self-Validation: NImag = 0) B->C D 4. FMO Extraction (HOMO/LUMO Energy Mapping) C->D E 5. Electronic Descriptors (Hardness, Electrophilicity) D->E

DFT computational workflow for self-validating electronic profiling of indazole derivatives.

Implications for Drug Development

The narrowed HOMO-LUMO gap ( ∼3.47 eV) and exceptionally high electrophilicity index ( ω=7.75 eV) of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid make it a highly reactive pharmacophore. In the context of kinase inhibition, this dense electronic profile allows the indazole core to act not just as a structural spacer, but as an active participant in charge-transfer interactions with electron-rich residues (e.g., Cysteine or Methionine) within the kinase hinge region. Understanding these electronic parameters allows medicinal chemists to rationally tune the scaffold—such as reducing the nitro group to an amine—to selectively modulate the LUMO energy and optimize target residence time.

References

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: PMC (NIH) URL:1

  • Synthesis molecular docking and DFT studies on novel indazole derivatives Source: RSC Advances URL:2

  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid Source: MDPI URL:3

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of the Nitro Group in 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: The selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens and carboxylic acids, is a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens and carboxylic acids, is a pivotal transformation in the synthesis of pharmaceutical intermediates. This document provides a detailed guide for the chemoselective reduction of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid to the corresponding 4-amino derivative, a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its functionalized derivatives are of significant interest. This note evaluates two robust and highly selective protocols: a metal-free reduction using sodium dithionite and a classic, green method employing iron in a mildly acidic medium. The rationale behind reagent selection, step-by-step protocols, and troubleshooting advice are provided to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

The conversion of aromatic nitro compounds to primary amines is a fundamental reaction in organic synthesis.[1] For the substrate 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid, the primary challenge lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group while leaving the C-Br bond and the carboxylic acid moiety intact.

Potential undesired side reactions include:

  • Hydrodebromination: Cleavage of the carbon-bromine bond, a common issue with powerful reductive methods like catalytic hydrogenation using standard Pd/C catalysts.[2][3]

  • Reduction of the Carboxylic Acid: Conversion of the -COOH group to an alcohol, which can occur with strong hydride reagents.

  • Reduction of the Indazole Ring: Though less common under these conditions, over-reduction of the heterocyclic core is a possibility with harsh reagents.

Therefore, the choice of methodology is critical and must be guided by the need for mild conditions and high functional group tolerance.

Overview of Reductive Strategies

Several classes of reagents can be employed for nitro group reduction, each with distinct advantages and disadvantages for this specific substrate.

  • Catalytic Hydrogenation: While highly efficient, this method often suffers from low chemoselectivity. Standard catalysts like Palladium on carbon (Pd/C) are notorious for causing dehalogenation of aryl halides.[2][3] While specialized systems, such as sulfided platinum catalysts, can offer high selectivity for halogenated heterocycles, they may require specific equipment and optimization.[4]

  • Metal-Acid Systems: The Béchamp reduction (iron in strong acid) and similar methods using tin (SnCl₂) or zinc (Zn) are powerful and have been used for reducing nitroindazoles.[5][6][7] However, these classic methods require stoichiometric or superstoichiometric amounts of metal and corrosive acids, leading to significant metallic waste and often complex workup procedures to remove metal salts.[6][8] A greener and milder variation using iron powder with ammonium chloride (Fe/NH₄Cl) offers a significant improvement, operating under nearly neutral conditions and simplifying waste handling.[9][10]

  • Metal-Free Reductions: Sodium dithionite (Na₂S₂O₄) is an economical, safe, and highly versatile reducing agent.[11][12] It is renowned for its excellent chemoselectivity, capable of reducing nitro groups in the presence of halogens, aldehydes, and esters.[11] The reaction proceeds under mild, typically aqueous conditions, making it an environmentally benign and highly attractive option for complex substrates.

Based on this analysis, this guide will focus on two highly effective and selective methods: Sodium Dithionite Reduction and Iron/Ammonium Chloride Reduction .

Visualized Reaction Scheme and Workflow

Caption: Overall reaction scheme.

Experimental_Workflow Figure 2: General Experimental Workflow setup Reaction Setup (Dissolve Substrate, Add Reagents) reaction Reaction Monitoring (TLC Analysis) setup->reaction Stir/Heat workup Aqueous Workup (Neutralization, Quenching) reaction->workup Upon Completion extraction Product Extraction (Organic Solvent) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol A: Reduction with Sodium Dithionite (Na₂S₂O₄)

This method is highly recommended for its exceptional chemoselectivity and mild, metal-free conditions.

Principle: The reduction of nitro compounds by sodium dithionite is understood to proceed via a single-electron transfer mechanism. In an aqueous medium, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1][11] This radical anion transfers electrons stepwise to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This pathway is highly selective for the nitro group and typically does not affect aryl halides.

Dithionite_Mechanism Figure 3: Simplified Dithionite Reduction Mechanism dithionite S₂O₄²⁻ radical 2 •SO₂⁻ (Active Reductant) dithionite->radical Equilibrium nitro Ar-NO₂ radical->nitro e⁻ transfer nitroso Ar-NO nitro->nitroso + 2e⁻, 2H⁺ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e⁻, 2H⁺ amine Ar-NH₂ hydroxylamine->amine + 2e⁻, 2H⁺

Caption: Simplified dithionite reduction mechanism.

Materials & Equipment:

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

  • Sodium dithionite (Na₂S₂O₄, ~85% purity or higher)

  • Sodium bicarbonate (NaHCO₃)

  • Solvents: Dioxane or Tetrahydrofuran (THF), Water (deionized)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

  • TLC plates (silica gel)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) in a 2:1 mixture of dioxane (or THF) and water.

  • Reagent Addition: Add sodium bicarbonate (3.0-4.0 equiv) to the solution, followed by the portion-wise addition of sodium dithionite (3.0-5.0 equiv) over 10-15 minutes. Note: The reaction can be exothermic.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the mixture.

    • Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.[11]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-Amino-5-bromo-1H-indazole-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Protocol B: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a robust, inexpensive, and environmentally friendlier alternative to traditional metal-acid reductions.

Principle: This reduction uses metallic iron as the electron donor.[13] The reaction is performed in a neutral or mildly acidic aqueous medium, facilitated by ammonium chloride, which acts as a proton donor and electrolyte. This system is highly effective for nitro group reduction while being mild enough to preserve most other functional groups, including aryl halides.[9][10]

Materials & Equipment:

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

  • Iron powder (fine grade, <325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Solvents: Ethanol, Water

  • Celite® (diatomaceous earth)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: In a round-bottom flask, create a suspension of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) and ammonium chloride (4.0-5.0 equiv) in a 3:1 mixture of ethanol and water.

  • Reagent Addition: Add iron powder (4.0-5.0 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often accompanied by a color change from yellow/orange to a dark brown or black suspension. Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrate and washings.

    • Remove the ethanol under reduced pressure.

    • The remaining aqueous solution can be further acidified slightly (pH ~5-6) to ensure the product precipitates, or it can be extracted directly with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Data Summary and Protocol Comparison

ParameterProtocol A: Sodium DithioniteProtocol B: Fe/NH₄Cl
Primary Reagent Sodium Dithionite (Na₂S₂O₄)Iron Powder (Fe)
Co-reagent/Additive Sodium Bicarbonate (NaHCO₃)Ammonium Chloride (NH₄Cl)
Solvent System Dioxane/Water or THF/WaterEthanol/Water
Temperature 60-80 °CReflux (~80-90 °C)
Typical Reaction Time 2-6 hours1-4 hours
Workup Complexity Moderate (Aqueous extraction)Moderate (Hot filtration of iron salts)
Selectivity Excellent; preserves halogens and esters.[11]Excellent; preserves halogens.[9]
Pros Metal-free, very mild conditions, high functional group tolerance.Inexpensive, robust, environmentally benign reagents.[9][10]
Cons Reagent stability (dithionite is air/moisture sensitive), potential sulfur byproducts.Heterogeneous reaction, requires efficient stirring and hot filtration.

Troubleshooting and Optimization

  • Problem: Incomplete Reaction

    • Solution (Protocol A): Ensure the sodium dithionite is fresh, as it can degrade upon storage. Add a fresh portion of the reagent if the reaction stalls.

    • Solution (Protocol B): Use a finer grade of iron powder to increase surface area. Ensure vigorous stirring to maintain the suspension. Activating the iron powder with a brief wash in dilute HCl before the reaction can sometimes improve reactivity.

  • Problem: Low Yield

    • Solution (Protocol A): Inefficient extraction can be a cause. The amino-acid product may have some water solubility. Saturating the aqueous layer with NaCl before extraction can improve recovery in the organic phase.

    • Solution (Protocol B): Ensure the iron salts are thoroughly washed with hot solvent during filtration, as the product can adsorb onto the solid waste.

  • Problem: Debromination Detected

    • Solution: This is highly unlikely with either of these methods. If observed, it may indicate contamination or an incorrect reaction setup. Re-verify the reagents and conditions. Avoid any palladium catalysts in the reaction vessel.

References

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. ResearchGate. [Link]

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Taylor & Francis Online. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Chemistry Stack Exchange. [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. ACS Publications. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES. [Link]

  • 1H-Indazole-3-carboxylic acid, 5-broMo-4-nitro-, Methyl ester. NextSDS. [Link]

Sources

Application

Advanced Synthetic Methodologies for Indazole-Based Kinase Inhibitors: Exploiting 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

Executive Summary The indazole core is a profoundly important privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib)[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is a profoundly important privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib)[1]. When designing next-generation Type II kinase inhibitors or allosteric modulators, 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (CAS 865886-79-9) emerges as a highly versatile, commercially available building block[2].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of reagents. This guide deconstructs the synthetic logic, establishing a self-validating workflow that leverages the orthogonal reactivity of the C3-carboxylic acid, C4-nitro, and C5-bromo vectors to construct complex, multi-targeted kinase inhibitors (such as MALT1 or Clk/Dyrk inhibitors)[3].

Mechanistic Rationale & Synthetic Strategy

The strategic value of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid lies in its dense, orthogonally addressable functionalization:

  • C3-Carboxylic Acid: Acts as the primary vector for targeting the kinase hinge region or solvent-exposed channels via amide coupling.

  • C5-Bromo Group: Provides a direct handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to extend the scaffold into the hydrophobic pocket II.

  • C4-Nitro Group: Serves a dual purpose. Initially, it acts as a steric shield to enforce regioselectivity. Later, it is chemoselectively reduced to an aniline, providing a nucleophilic handle for urea or amide formation to interact with the DFG-out activation loop.

Synthetic Workflow Visualization

Fig 1. Six-step orthogonal synthetic workflow for highly functionalized indazole-based kinase inhibitors.

Step-by-Step Self-Validating Protocols

Step 1: N1-Protection via SEM Etherification
  • Causality: The N1-proton of the indazole core is highly acidic and nucleophilic. Leaving it unprotected during subsequent palladium-catalyzed cross-couplings and basic amide couplings will result in off-target N-arylation and catalyst poisoning. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected over Boc due to its superior stability under the high-temperature basic conditions required for the Step 3 Suzuki coupling.

  • Procedure: Suspend 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C. Add DIPEA (2.5 eq) dropwise, followed by slow addition of SEM-Cl (1.1 eq). Stir at 25 °C for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation (IPC): The reaction is self-validating through a distinct phase change; the highly crystalline starting material fully dissolves as the lipophilic SEM group is installed. LC-MS analysis must confirm the disappearance of the starting mass and the emergence of the [M+H]++130 Da peak.

Step 2: C3-Amide Coupling
  • Causality: The C3-carboxylic acid is the primary vector for targeting the kinase hinge region. We perform this coupling early in the sequence because the free acid can coordinate with palladium in Step 3, leading to dead-end Pd-carboxylate complexes. HATU is chosen as the coupling reagent because the adjacent C4-nitro group creates significant steric hindrance, which standard carbodiimides (like EDC) struggle to overcome.

  • Procedure: Dissolve the SEM-protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq). Stir at 25 °C for 12 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 1:1) will show a complete shift to a less polar spot. LC-MS will show the total consumption of the carboxylic acid peak.

Step 3: C5-Suzuki-Miyaura Cross-Coupling
  • Causality: The C5-bromo substituent is perfectly oriented to project into the hydrophobic pocket II of the kinase domain. Pd(dppf)Cl2​ is utilized as the catalyst because its large bite angle facilitates the reductive elimination of sterically congested biaryl systems.

  • Procedure: Degas a mixture of the C3-amide intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in 1,4-Dioxane/H₂O (4:1). Add Pd(dppf)Cl2​ (0.05 eq) under nitrogen. Heat to 90 °C for 8 hours.

  • Validation (IPC): LC-MS is critical here. The expected analytical signature is the loss of the characteristic 1:1 bromine isotopic pattern (m/z 79/81) and the appearance of the new biaryl mass.

Step 4: Chemoselective C4-Nitro Reduction
  • Causality: The C4-nitro group serves a dual purpose: it acts as a steric shield during Steps 1-3 to direct regioselectivity, and it is the precursor to the C4-amine. Iron powder with ammonium chloride is chosen over Pd/C-catalyzed hydrogenation to prevent premature dehalogenation or the reduction of sensitive motifs (e.g., alkenes, alkynes) on the newly installed C5-aryl ring.

  • Procedure: Dissolve the intermediate in EtOH/H₂O (3:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Heat at 80 °C for 2 hours. Filter hot through Celite to remove iron oxides.

  • Validation (IPC): The reaction mixture will transition from a bright yellow suspension to a dark brown/black slurry. LC-MS will show a mass shift of −30 Da (conversion of NO2​ to NH2​ ).

Step 5: C4-Urea Formation
  • Causality: Functionalizing the C4-amine into a urea provides a classic hydrogen-bond donor/acceptor pair, essential for stabilizing the DFG-out conformation in Type II kinase inhibitors. Pyridine is used as a nucleophilic catalyst to accelerate the reaction of the sterically hindered C4-aniline with the chosen isocyanate.

  • Procedure: Dissolve the C4-aniline intermediate in anhydrous DCM. Add Pyridine (2.0 eq) and the target aryl isocyanate (1.2 eq). Stir at 25 °C for 16 hours.

  • Validation (IPC): Urea formation is often self-validating via precipitation. The product typically crashes out of the DCM solution as a fine white/off-white powder, allowing for isolation via simple filtration.

Step 6: Global Deprotection
  • Causality: The SEM group must be removed to restore the indazole N1-H, which acts as a critical hydrogen-bond donor to the kinase hinge backbone. TFA effectively cleaves the SEM aminal.

  • Procedure: Dissolve the intermediate in DCM and add TFA (20% v/v). Stir at 25 °C for 4 hours. Concentrate under vacuum, then treat with ethylenediamine in MeOH to scavenge the liberated formaldehyde and prevent N-methylation.

  • Validation (IPC): LC-MS will confirm the loss of the SEM group ( −130 Da ). The final product should be purified via preparative HPLC to >95% purity for biological assaying.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the synthesis of a standard indazole-based multi-kinase inhibitor.

StepTransformationReagents & CatalystTemp (°C)Time (h)Expected Yield (%)IPC Analytical Marker
1 N1-ProtectionSEM-Cl, DIPEA, THF0 to 25485 - 90 +130 m/z , ΔRf​+0.4
2 Amide CouplingHATU, DIPEA, DMF251275 - 85Loss of COOH peak
3 Suzuki Coupling Pd(dppf)Cl2​ , K2​CO3​ 90865 - 80Loss of Br isotope pattern
4 Nitro ReductionFe, NH₄Cl, EtOH/H₂O80290 - 95 −30 m/z ( NO2​→NH2​ )
5 Urea FormationR-NCO, Pyridine, DCM251670 - 85+R-NCO mass, precipitation
6 DeprotectionTFA, DCM25480 - 90 −130 m/z , ΔRf​−0.5

Biological Context: Targeting the MALT1 Pathway

Compounds derived from 5-bromo-4-nitro-1H-indazole-3-carboxylic acid have shown exceptional promise as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[4]. MALT1 is a unique paracaspase that acts as a scaffold and protease to drive NF-κB signaling, making it a prime target for treating autoimmune disorders and lymphomas[3].

Fig 2. MALT1 signaling pathway and targeted inhibition by indazole derivatives.

By utilizing the synthetic methodology outlined above, medicinal chemists can rapidly generate libraries of indazole analogues to probe the MALT1 active site, optimize pharmacokinetics, and develop highly selective therapeutic agents.

References

  • [1] Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov. Available at:

  • [2] 1403767-11-2 | Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate - BLDpharm. bldpharm.com. Available at:

  • [3] US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents. google.com. Available at:

  • [4] US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents. google.com. Available at:

Sources

Method

Topic: Esterification Methods for 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

An Application Note and Protocol Guide Introduction: The Strategic Importance of Indazole Esters The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction: The Strategic Importance of Indazole Esters

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Derivatives of indazole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including potential as anti-inflammatory, anti-tumor, and serotonin 5-HT3 receptor antagonists.[1][2] The specific intermediate, 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid, serves as a highly versatile building block. The carboxylic acid at the 3-position is a prime handle for derivatization into esters and amides, while the bromine and nitro groups at the 5- and 4-positions, respectively, provide orthogonal sites for further molecular elaboration, such as cross-coupling reactions or reduction.

The synthesis of esters from this parent acid is a critical step in the development of novel chemical entities for drug discovery. However, the molecule's functionality presents distinct challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid, and the overall molecule may be sensitive to the harsh conditions (e.g., high temperatures, strong acids) employed in classical esterification methods.

This guide provides detailed application notes and protocols for two distinct and widely applicable esterification methods for 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid: the traditional Fischer-Speier Acid-Catalyzed Esterification and the milder, coupling agent-mediated Steglich Esterification . By detailing the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required for the successful synthesis of these valuable intermediates.

Method 1: Fischer-Speier Acid-Catalyzed Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness, particularly on a large scale.[3][4] The method relies on refluxing the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Principle and Mechanistic Insight

This reaction is a nucleophilic acyl substitution that proceeds under equilibrium conditions.[5] The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups.

  • Water Elimination: This protonation creates a good leaving group (H₂O), which is eliminated to re-form the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3][6]

To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed, often with a Dean-Stark apparatus.[3][4]

Experimental Protocol: Synthesis of Methyl 5-Bromo-4-nitro-1H-indazole-3-carboxylate

This protocol details the synthesis of the methyl ester as a representative example.

Materials:

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • To a 250 mL round-bottom flask, add 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (5.0 g, 17.4 mmol).

  • Add 100 mL of anhydrous methanol. The carboxylic acid may not fully dissolve at this stage.

  • While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL, 18.4 mmol) to the suspension. The addition is exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Carefully pour the concentrated mixture into 150 mL of ice-cold water. A precipitate should form.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford the pure methyl ester.

Data Presentation: Fischer-Speier Esterification
ParameterValueNotes
Starting Acid 5.0 g (17.4 mmol)1.0 equiv
Alcohol (Methanol) 100 mLActs as both solvent and reagent (large excess)
Catalyst (H₂SO₄) 1.0 mL (18.4 mmol)~1.05 equiv
Temperature ~65 °C (Reflux)
Reaction Time 4 - 6 hoursMonitor by TLC
Expected Yield 65 - 80%Yield is dependent on driving the equilibrium
Workflow Visualization: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Acid, MeOH B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-6h) B->C D 4. Cool & Concentrate C->D E 5. Quench (H₂O) & Neutralize (NaHCO₃) D->E F 6. Extract (EtOAc) E->F G 7. Dry & Evaporate F->G H 8. Recrystallize G->H I Pure Ester H->I

Caption: Workflow for Fischer-Speier esterification.

Discussion of Fischer-Speier Method

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available reagents.

  • Scalable: The procedure is straightforward to perform on a large scale.

Disadvantages:

  • Harsh Conditions: The use of strong acid and elevated temperatures can lead to degradation of sensitive substrates. The nitro group on the indazole ring should be stable under these conditions, but it is a key consideration.

  • Equilibrium-Limited: Requires a large excess of one reagent or continuous removal of water to achieve high conversion, which can complicate purification.

  • Limited Substrate Scope: Not suitable for tertiary alcohols, which are prone to elimination, or for substrates with other acid-labile functional groups.[4]

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming ester bonds using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8] It is particularly advantageous for substrates that are sterically hindered or sensitive to the harsh conditions of acid-catalyzed methods.[9]

Principle and Mechanistic Insight

The Steglich reaction proceeds under neutral, often room-temperature conditions.[9] The mechanism is well-established:

  • Activation of Carboxylic Acid: The carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10]

  • Catalyst Intervention: The nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), attacks the O-acylisourea intermediate. This forms a more reactive acyl-pyridinium salt ("active ester"). This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[8][9]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl-pyridinium salt, forming the desired ester and regenerating the DMAP catalyst.[7] The byproduct of the reaction is a urea derivative (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, when using EDC), which must be removed during workup.

Experimental Protocol: Synthesis of Methyl 5-Bromo-4-nitro-1H-indazole-3-carboxylate

This protocol uses EDC, a water-soluble carbodiimide, which facilitates easier purification compared to DCC, whose dicyclohexylurea (DCU) byproduct is often difficult to remove.[9]

Materials:

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (5.0 g, 17.4 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • To the solution, add methanol (1.05 g, 32.6 mmol, ~1.9 equiv) and 4-(Dimethylamino)pyridine (DMAP) (0.43 g, 3.5 mmol, 0.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.0 g, 26.1 mmol, 1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess DMAP and the basic wash removes any unreacted carboxylic acid. The water-soluble urea byproduct is also removed in the aqueous layers.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) if necessary.

Data Presentation: Steglich Esterification
ParameterValueNotes
Starting Acid 5.0 g (17.4 mmol)1.0 equiv
Alcohol (Methanol) 1.05 g (32.6 mmol)1.9 equiv
Coupling Agent (EDC·HCl) 5.0 g (26.1 mmol)1.5 equiv
Catalyst (DMAP) 0.43 g (3.5 mmol)0.2 equiv
Solvent (DCM) 100 mLAnhydrous
Temperature 0°C to Room Temp.
Reaction Time 12 - 18 hoursMonitor by TLC
Expected Yield > 85%Generally high-yielding
Workflow Visualization: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve Acid, Alcohol, DMAP in DCM B 2. Cool to 0°C A->B C 3. Add EDC·HCl B->C D 4. Stir at RT (12-18h) C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry & Evaporate G->H I 9. Column Chromatography H->I J Pure Ester I->J

Caption: Workflow for EDC/DMAP-mediated Steglich esterification.

Discussion of Steglich Method

Advantages:

  • Mild Conditions: The reaction is performed at room temperature and under neutral pH, preserving sensitive functional groups.[11]

  • High Yields: Generally provides excellent yields, even with challenging substrates.[9]

  • Broad Scope: Effective for a wide range of carboxylic acids and alcohols, including sterically hindered ones.[7]

Disadvantages:

  • Reagent Cost: Coupling agents like EDC and catalysts like DMAP are more expensive than sulfuric acid.

  • Byproduct Removal: Requires a thorough aqueous workup to remove the urea byproduct and catalyst, and chromatography is often necessary for high purity.

  • Stoichiometric Reagents: The coupling agent is used in stoichiometric or excess amounts, which is less atom-economical than a catalytic process.

Comparative Summary and Recommendations

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Neutral, Room Temperature)
Catalyst Catalytic (H₂SO₄, TsOH)Stoichiometric Coupling Agent (EDC, DCC), Catalytic DMAP
Reaction Time 4 - 10 hours[4]12 - 24 hours[9]
Workup Neutralization, ExtractionAqueous Extraction, often Chromatography
Cost LowHigh
Atom Economy Good (if alcohol is solvent)Poor (due to coupling agent)
Substrate Scope Good for primary/secondary alcohols; poor for sensitive substratesExcellent; suitable for sensitive and hindered substrates

Recommendations:

  • For large-scale synthesis where cost is a primary driver and the substrate is known to be robust, the Fischer-Speier Esterification is a viable and economical choice.

  • For research and development , synthesis of complex molecules, or when dealing with precious starting material, the Steglich Esterification is highly recommended. Its mild conditions and high efficiency provide a much greater probability of success and a cleaner reaction profile, justifying the higher reagent cost.[7][11] Given the multifunctional nature of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid, the Steglich method represents a more reliable and controlled approach.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[12]

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid: May cause skin and eye irritation. Avoid dust formation and inhalation.[12]

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • EDC·HCl: Can be an allergen and irritant. Avoid inhalation of dust and contact with skin.

  • DMAP: Toxic and readily absorbed through the skin. Handle with appropriate gloves.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

References

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide.
  • Benchchem. (2025). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Organic Chemistry Portal. Steglich Esterification.
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • Wikipedia. Mitsunobu reaction.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
  • Heterocycles. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ResearchGate. (2025, July 24). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction.
  • PMC. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • ACS Publications. (2025, January 26). Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts.
  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.
  • Organic Chemistry Portal. Fischer Esterification.
  • NextSDS. 1H-Indazole-3-carboxylic acid, 5-broMo-4-nitro-, Methyl ester — Chemical Substance Information.
  • Wikipedia. Fischer–Speier esterification.
  • TCI Chemicals. Mitsunobu Reaction.
  • Guidechem. (2022, January 12). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids.
  • PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • University of Calgary. Ch19: RCO2H to RCO2R'.
  • Ivy Fine Chemicals. 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester.
  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • BLDpharm. 1403767-11-2|Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate.
  • ChemicalBook. (2025, September 12). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • Benchchem. Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.
  • Echemi.com. 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS.
  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Sources

Application

Application Notes and Protocols: Incorporating 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Multifunctional Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel lead compounds.[1][2] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often identifying unique binding modes missed by larger molecules in high-throughput screening (HTS) campaigns.[3][4] The initial fragment hits, though typically weak binders, are optimized into high-affinity leads through structure-guided strategies like growing, linking, or merging.[1][4][5][6]

This guide focuses on a fragment of particular interest: 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid . This molecule is not a random starting point; its architecture is a deliberate convergence of functionalities, each offering distinct advantages within an FBDD workflow. The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic purine interactions and serve as a versatile hinge-binding motif, particularly in kinase inhibitors.[7][8][9][10] The strategic placement of a bromine atom, a nitro group, and a carboxylic acid provides a rich toolkit for the discovery scientist.

  • The Indazole Core: A proven pharmacophore that presents key hydrogen bond donors and acceptors.[7][8]

  • The Bromo Substituent: A heavy atom that serves as an invaluable tool for X-ray crystallography, providing a strong anomalous signal to unambiguously determine the fragment's binding pose and orientation.[11]

  • The Nitro Group: A strong electron-withdrawing group that can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding or other polar interactions.[12][13][14] While its potential for bioreduction and toxicity must be monitored, it offers unique interaction possibilities.[12][15]

  • The Carboxylic Acid: Provides a strong, directional hydrogen bonding and salt-bridge forming opportunity, while also serving as a primary, synthetically tractable vector for fragment elaboration ("growing").

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the practical incorporation of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid into an FBDD campaign. We will detail not just the "how," but the "why," grounding each step in established scientific principles to ensure a logical and self-validating workflow.

Chemical and Physicochemical Properties

A successful fragment must possess appropriate physicochemical properties to ensure solubility, promiscuous-binding mitigation, and a favorable starting point for optimization.

PropertyValue / CharacteristicRationale for FBDD Suitability
IUPAC Name 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid-
Molecular Formula C₈H₄BrN₃O₄-
Molecular Weight 286.04 g/mol Adheres to the "Rule of Three" (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently.[16]
Structure The structure combines a rigid scaffold with multiple points for interaction and future chemical modification.
Availability Commercially available from suppliers like AiFChem.[17]Facilitates rapid inclusion into screening libraries without the need for initial custom synthesis.

FBDD Workflow Using 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

The following workflow is a recommended cascade for identifying and validating the binding of our title fragment to a protein target of interest. It employs an orthogonal approach, using multiple biophysical techniques to build confidence in the results and eliminate false positives.[18][19]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization LibPrep Fragment Library Preparation PrimaryScreen Primary Screen (Thermal Shift or SPR) LibPrep->PrimaryScreen Screening @ High Conc. HitTriage Hit Triage & Selection PrimaryScreen->HitTriage Identify ΔTm or RU shifts NMR_Screen Secondary Screen (NMR Spectroscopy) HitTriage->NMR_Screen Confirm direct binding ITC Affinity Determination (ITC) NMR_Screen->ITC Quantify Kd XRay Structural Biology (X-ray Crystallography) NMR_Screen->XRay Determine binding mode SBDD Structure-Based Design (SBDD) ITC->SBDD Thermodynamic data XRay->SBDD Inform design ChemSynth Chemical Synthesis (Fragment Growing) SBDD->ChemSynth Design new analogues SAR SAR by Catalogue & Synthesis ChemSynth->SAR Generate library SAR->PrimaryScreen Re-screen XRay_Workflow ApoCrystal Apo-Protein Crystal Soaking Soak in Fragment Solution ApoCrystal->Soaking DataCollection X-ray Data Collection (at Bromine Edge) Soaking->DataCollection MolReplacement Molecular Replacement DataCollection->MolReplacement AnomalousMap Calculate Anomalous Difference Map MolReplacement->AnomalousMap Refinement Model Building & Refinement AnomalousMap->Refinement Confirms Br position FinalStructure High-Resolution Complex Structure Refinement->FinalStructure

Sources

Method

Application Note: Preparation and Handling of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid Stock Solutions for In Vitro Assays

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Context The 1H-indazole-3-carboxylic acid scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

The 1H-indazole-3-carboxylic acid scaffold is a "privileged structure" in modern drug discovery. Derivatives of this core—particularly indazole-3-carboxamides—have demonstrated potent biological activity across a variety of targets, acting as ATP-competitive inhibitors for kinases such as GSK-3β[1] and PAK1, as well as selective ligands for 5-HT4 receptors[2].

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid serves as a highly versatile, advanced building block for these libraries. The strategic placement of the bromine atom at the C5 position provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to explore hydrophobic sub-pockets, while the C4 nitro group offers unique electronic properties and can be reduced to an amine for further functionalization. However, the combination of a rigid planar aromatic system, a highly electron-withdrawing nitro group, and a bulky halogen significantly impacts the physicochemical properties of this molecule, notably reducing its aqueous solubility[3].

This application note details the causal reasoning and step-by-step protocols required to prepare, store, and utilize high-fidelity stock solutions of this compound for in vitro biochemical and cell-based assays.

Physicochemical Properties & Solvation Rationale

Before preparing assay stocks, it is critical to understand the physical constraints of the molecule. The presence of the nitro group at the 4-position can cause significant steric hindrance and electronic withdrawal, making the compound highly crystalline and poorly soluble in aqueous media[3].

Table 1: Compound Specifications
PropertyValue
Chemical Name 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid
CAS Number 865886-79-9[4]
Molecular Weight 286.04 g/mol [4]
Molecular Formula C8H4BrN3O4
Appearance Solid powder (typically yellow/beige)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Max Recommended Stock 10 mM to 50 mM (requires sonication)
The Causality of Solvent Selection

Why Anhydrous DMSO? Indazole-3-carboxylic acids form strong intermolecular hydrogen bonds via the indazole NH and the carboxylic acid moiety. DMSO, a polar aprotic solvent, effectively disrupts these networks by acting as a strong hydrogen-bond acceptor. Using anhydrous DMSO (≤0.005% water) is non-negotiable. Hygroscopic absorption of water by standard DMSO will rapidly lower the dielectric constant of the solvent system, causing the highly hydrophobic bromo-nitro-indazole core to nucleate and form micro-precipitates that are invisible to the naked eye but will ruin assay reproducibility.

Experimental Protocol: Stock Solution Preparation

This protocol establishes a self-validating system to ensure compound integrity from powder to assay plate.

Materials Required
  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid powder

  • Anhydrous DMSO (sealed under argon/nitrogen)

  • Amber glass vials (to prevent UV-induced degradation of the nitroaromatic system)

  • Analytical microbalance (0.01 mg readability)

  • Ultrasonic water bath

Step-by-Step Methodology

Step 1: Mass Calculation & Weighing

  • Equilibrate the compound vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh exactly 2.86 mg of the powder into a static-free amber glass vial.

    • Note: 2.86 mg dissolved in 1.00 mL of DMSO yields a precise 10 mM stock.

Step 2: Solvation & Disruption of Crystal Lattice

  • Add 1.00 mL of room-temperature anhydrous DMSO to the vial.

  • Cap tightly and vortex vigorously for 30 seconds.

  • Crucial Step: Place the vial in an ultrasonic water bath at 37°C for 5–10 minutes. The acoustic cavitation breaks down microscopic crystal aggregates, ensuring the bromo-nitro-indazole core is fully solvated.

Step 3: Aliquoting & Storage

  • Divide the 10 mM stock into 50 µL or 100 µL aliquots using low-retention microcentrifuge tubes.

  • Causality: Aliquoting is mandatory. Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients as the solvent freezes, forcing the rigid planar indazole to precipitate. Once precipitated, it is notoriously difficult to re-dissolve without prolonged heating, which risks thermal degradation (e.g., decarboxylation).

  • Store aliquots at -20°C or -80°C in a sealed container with desiccant.

Workflow A Compound Powder (Equilibrate to RT) B Weigh 2.86 mg (Amber Glass Vial) A->B C Add 1.0 mL Anhydrous DMSO B->C D Sonicate at 37°C (Lattice Disruption) C->D E Aliquot (50 µL) (Avoid Freeze-Thaw) D->E F Store at -20°C (Desiccated) E->F

Caption: Standardized workflow for the preparation and storage of indazole-3-carboxylic acid DMSO stocks.

In Vitro Assay Integration & Dilution Strategy

When transitioning from the DMSO stock to an in vitro aqueous assay (e.g., a kinase inhibition assay or a protein-protein interaction screen), managing the "solvent shock" is the most critical parameter.

Assay Buffer Compatibility

Indazole derivatives are prone to aggregation in purely aqueous buffers. To mitigate this:

  • Ensure the assay buffer contains a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the hydrophobic bromo-aromatic core.

  • Keep the final DMSO concentration in the assay at or below 1% (v/v) to prevent solvent-induced protein denaturation.

Table 2: 10-Point Serial Dilution for IC50 Determination (Half-Log Scale)

Prepare this intermediate dilution plate in 100% DMSO before transferring to the aqueous assay buffer.

WellDMSO VolumeCompound Volume (from previous step)Intermediate Concentration (100x)Final Assay Concentration (1x)
1--100 µL of 10 mM Master Stock10,000 µM100 µM
268.4 µL31.6 µL from Well 13,160 µM31.6 µM
368.4 µL31.6 µL from Well 21,000 µM10.0 µM
468.4 µL31.6 µL from Well 3316 µM3.16 µM
568.4 µL31.6 µL from Well 4100 µM1.00 µM
6-1068.4 µLContinue 3.16-fold dilutions.........

Self-Validation Check: After adding the compound to the aqueous assay buffer, measure the absorbance at 600 nm. A rising baseline indicates compound aggregation/precipitation, signaling that the compound concentration has exceeded its kinetic solubility limit in that specific buffer.

Mechanistic Context: Why this Scaffold Matters

Understanding the downstream application of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid reinforces the need for rigorous handling. Once this acid is coupled with an amine to form a carboxamide, it becomes a potent pharmacophore.

Structural data reveals that the hydrogen-bond donor–acceptor–donor motif embedded within the indazole carboxamide core anchors the molecule to the hinge domain of kinases via a tridentate hydrogen-bond interaction[1]. Specifically, the indazole NH-1 and N-2 form hydrogen bonds with the backbone carbonyl and NH of the hinge region, while the carboxamide NH provides a third critical contact[1].

Pathway Indazole Indazole-3-carboxamide (Synthesized from Stock) ATP Kinase Hinge Region (Tridentate H-Bonds) Indazole->ATP Binds via NH-1, N-2 Kinase Target Kinase (e.g., GSK-3β, PAK1) ATP->Kinase Blocks ATP Pocket Signaling Aberrant Phosphorylation Signaling Cascade Kinase->Signaling Inhibits Activity Effect Disease Modulation (e.g., Tumor Suppression) Signaling->Effect Restores Homeostasis

Caption: Mechanism of action for indazole-3-carboxamides derived from the carboxylic acid precursor.

By ensuring the absolute integrity of the 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid starting material through proper solvation and storage, researchers guarantee that downstream synthetic steps and subsequent biological readouts are driven by true pharmacological effects rather than artifactual compound degradation or precipitation.

References

  • ACS Medicinal Chemistry Letters. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.[1] URL:[Link]

  • Journal of Medicinal Chemistry. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.[2] URL:[Link]

  • PMC. 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid for Biological Assays

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a highly functionalized heterocycle with immense pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a highly functionalized heterocycle with immense potential in targeted screening. However, its physicochemical profile presents a severe thermodynamic barrier to aqueous solubility.

The planar indazole core drives strong π−π stacking, the heavy bromine atom drastically increases lipophilicity (LogP), and the nitro group facilitates rigid intermolecular dipole interactions that stabilize the crystal lattice. While the carboxylic acid moiety (pKa ~3.5–4.5) is ionized at physiological pH, the hydration energy of the resulting carboxylate anion is often insufficient to overcome the hydrophobic bulk of the molecule, leading to colloidal aggregation and erratic assay readouts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions without compromising your biological assay's integrity.

Solubilization Troubleshooting Workflow

SolubilizationWorkflow Start Solid Compound Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute in Aqueous Buffer (pH 7.4) Stock->Dilute Check Visual/DLS Check: Precipitation? Dilute->Check Optimize Add Co-solvents/Excipients (e.g., HP-β-CD, Tween-20) Check->Optimize Yes (Turbid) Assay Proceed to Biological Assay (Ensure DMSO ≤ 0.5%) Check->Assay No (Clear) Optimize->Dilute Retest

Workflow for solubilizing highly lipophilic indazole derivatives for in vitro assays.

Frequently Asked Questions & Troubleshooting

Q1: I prepared a stock solution in water by adjusting the pH to 8.0 to deprotonate the carboxylic acid, but it still precipitated. Why? A1: While the carboxylic acid is fully ionized at pH 8.0, forming a carboxylate anion, the hydration energy provided by this single charge cannot overcome the massive hydrophobic penalty of the 5-bromo and 4-nitro substituted indazole core. This phenomenon is common in halogenated indazoles, where the compound forms colloidal aggregates or micelles rather than a true thermodynamic solution[1]. Causality & Solution: Do not rely solely on pH adjustment. You must disrupt the hydrophobic interactions using a primary organic solvent (like DMSO) to break the crystal lattice before introducing the compound to an aqueous environment[2].

Q2: What is the optimal way to prepare a master stock solution to prevent degradation? A2: Always prepare a highly concentrated master stock (e.g., 10 mM to 50 mM) in 100% sterile, anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a universal hydrogen bond acceptor and effectively solvates the lipophilic core. Causality & Solution: Ensure your DMSO is strictly anhydrous. DMSO is highly hygroscopic; water absorbed from the atmosphere will drastically reduce its solvating power, leading to micro-precipitation within the stock tube. Store DMSO stocks in small, single-use aliquots at -80°C to prevent freeze-thaw degradation and atmospheric water absorption[3].

Q3: When I dilute my DMSO stock into cell culture media, the compound crashes out. How do I prevent "solvent shock"? A3: "Solvent shock" occurs when the local concentration of water rapidly strips the DMSO away from the compound before it can disperse, forcing the hydrophobic molecules to self-associate. Causality & Solution: Use an excipient like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic bromo-nitro-indazole core, while its hydrophilic hydroxyl exterior maintains aqueous solubility and prevents precipitation upon dilution[4].

Q4: How much DMSO can my biological assay tolerate without causing artifacts? A4: For cell-based assays, the gold standard is to keep the final DMSO concentration 0.1% (v/v)[5]. Concentrations above 0.5% to 1.0% can alter cell membrane permeability, induce oxidative stress, and cause cytotoxicity, which will confound your assay results[6][7]. In biochemical (cell-free) assays, tolerance is higher, but you must run a DMSO tolerance test to ensure the solvent does not denature your target protein or artificially suppress the assay signal[8].

DMSOTolerance DMSO Final DMSO Concentration Low ≤ 0.1% (v/v) DMSO->Low Med 0.1% - 1.0% (v/v) DMSO->Med High > 1.0% (v/v) DMSO->High Safe Intact Cell Membrane Valid Biological Signal Low->Safe Warn Altered Permeability Potential Artifacts Med->Warn Toxic Cytotoxicity & Oxidative Stress High->Toxic

Logical relationship between final DMSO concentration and cellular assay integrity.

Quantitative Data: Solubility Enhancement Comparison

To guide your formulation strategy, the following table summarizes the expected solubility improvements for highly lipophilic halogenated indazoles across different vehicles[1][2][4].

Solubilization VehicleMechanism of ActionExpected Solubility LimitBiological Assay Compatibility
Aqueous Buffer (pH 7.4) Ionization of carboxylic acid< 10 μ MExcellent (Physiological)
100% Anhydrous DMSO Disruption of crystal lattice> 50 mMStock only (Toxic to cells)
0.1% DMSO in Media Co-solvency10 - 50 μ MExcellent (Gold Standard)
20% HP- β -CD in Buffer Host-guest inclusion complex1 - 5 mMGood (May sequester lipids)
0.05% Tween-20 in Buffer Micellar solubilization100 - 500 μ MModerate (Can lyse cells)
Self-Validating Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM Master Stock

Objective: Create a stable, aggregate-free stock of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (MW 286 g/mol ).

  • Weighing: Accurately weigh 2.86 mg of the compound into a sterile, amber microcentrifuge tube. (The amber tube protects the light-sensitive nitro-aromatic system).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Scientific Causality: Sonication provides the kinetic energy required to overcome the high lattice energy of the halogenated crystal structure.

  • Validation (Critical Step): Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the compound is not fully dissolved and the true concentration is unknown.

  • Storage: Aliquot into 50 μ L volumes and store at -80°C.

Protocol B: HP- β -CD Complexation for High-Concentration Aqueous Assays

Objective: Achieve >100 μ M aqueous concentration for biochemical assays without exceeding 1% DMSO.

  • Prepare Excipient: Dissolve 20% (w/v) Hydroxypropyl- β -cyclodextrin in your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize (0.22 μ m).

  • Pre-mixing: In a new microcentrifuge tube, add 10 μ L of your validated 10 mM DMSO stock.

  • Complexation: Slowly add 990 μ L of the 20% HP- β -CD buffer dropwise to the DMSO stock while vortexing continuously. Scientific Causality: Continuous vortexing prevents localized high concentrations of water, allowing the cyclodextrin cavities to encapsulate the indazole molecules before they can self-associate.

  • Equilibration: Incubate the solution on a rotary shaker at 37°C for 2 hours to allow thermodynamic equilibrium of the inclusion complexes.

  • Validation (Critical Step): Measure the absorbance at 600 nm (OD600) or use Dynamic Light Scattering (DLS). A reading >0.01 at OD600 indicates colloidal scattering (micro-precipitation). A successful inclusion complex will be optically clear.

References
  • ResearchGate. "What the concentration of DMSO you use in cell culture assays?" 5

  • Scientist Solutions. "DMSO in cell based assays."6

  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." 7

  • NCBI Assay Guidance Manual. "DMSO tolerance test." 8

  • MedChemExpress. "Indazole-3-carboxylic acid | Biochemical Reagent." 3

  • Int J Pharm Chem Anal. "Strategies for improving hydrophobic drugs solubility and bioavailability." 2

  • Benchchem. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers." 1

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." 4

Sources

Optimization

preventing over-reduction of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid during hydrogenation

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in heterocyclic drug development: the chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in heterocyclic drug development: the chemoselective reduction of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid .

When reducing the C4-nitro group to an amine, the adjacent C5-bromine atom is highly susceptible to hydrodehalogenation (loss of the bromine atom). This guide synthesizes field-proven causality, thermodynamic control strategies, and self-validating protocols to ensure absolute chemoselectivity.

The Mechanistic Challenge: Why Over-Reduction Occurs

To solve a problem, we must first understand its causality. The over-reduction of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid during hydrogenation almost exclusively manifests as hydrodehalogenation —the cleavage of the C(aryl)-Br bond[1].

Standard palladium on carbon (Pd/C) catalysts are highly active for nitro reduction but possess a fatal flaw for halonitroarenes: Palladium readily undergoes oxidative addition into the carbon-halogen bond. Once the nitro group is reduced to an electron-donating amino group, the electron density of the indazole ring increases, further facilitating the oxidative addition of Pd into the adjacent C5-Br bond. The subsequent hydrogenolysis permanently destroys your pharmacophore[2].

To prevent this, we must manipulate the catalyst surface either by changing the metal (e.g., Platinum) or by introducing poisons that selectively blind the active sites responsible for dehalogenation while leaving the sites responsible for nitro reduction active[3].

ReactionPathway SM 5-Bromo-4-nitro-1H-indazole- 3-carboxylic acid Cond1 H2, Sulfided Pt/C or Poisoned Pd/C SM->Cond1 Cond2 H2, Standard Pd/C (Unmodified) SM->Cond2 Desired 4-Amino-5-bromo-1H-indazole- 3-carboxylic acid (Target) OverReduced 4-Amino-1H-indazole- 3-carboxylic acid (Des-Bromo Impurity) Desired->OverReduced Hydrodehalogenation Cond1->Desired Cond2->Desired Cond2->OverReduced

Reaction pathway showing chemoselective nitro reduction vs. undesired hydrodehalogenation.

Troubleshooting FAQs

Q1: I used 10% Pd/C and 1 atm H2 at room temperature, but my LC-MS shows complete loss of the bromine atom. Why did mild conditions fail? A: Mild conditions do not prevent the thermodynamic driving force of Pd-mediated oxidative addition into the C-Br bond[4]. Palladium has a profound affinity for halogens. Even at 1 atm and room temperature, the rate of hydrodehalogenation on unpoisoned Pd/C is competitive with, or faster than, the final stages of nitro group reduction. You must alter the catalyst electronics, not just the macroscopic conditions.

Q2: What is the most reliable catalyst to prevent hydrodehalogenation in this specific indazole scaffold? A: Sulfided Platinum on Carbon (Pt/C, sulfided) or Platinum-Vanadium on Carbon (Pt-V/C) . Platinum has a inherently lower propensity for oxidative addition into C-Br bonds compared to Palladium[1]. By pre-sulfiding the Pt/C, the highly coordinatively unsaturated edge and corner sites of the metal nanoparticles (which are responsible for C-Br cleavage) are poisoned by sulfur. The planar sites remain active for the reduction of the nitro group[5].

Q3: I only have standard Pd/C in my lab right now. Can I salvage my process without ordering new catalysts? A: Yes, through in situ catalyst poisoning. You can add a modifier such as Zinc Bromide (ZnBr2) , Iron(II) Sulfate (FeSO4) , or an organic modifier like ethylenediamine or morpholine to your reaction mixture[3]. These additives coordinate to the most active defect sites on the palladium surface, suppressing the dehalogenation pathway. However, expect a significant decrease in the overall reaction rate, requiring longer reaction times or slightly elevated pressures.

Q4: Does the solvent choice impact the chemoselectivity? A: Absolutely. Protic solvents like Methanol or Ethanol facilitate the protonation steps required for nitro reduction, but they can also stabilize the leaving bromide ion during dehalogenation. Using a less polar, aprotic solvent system (e.g., THF or Ethyl Acetate) or a biphasic system can suppress the dehalogenation rate. Avoid basic conditions (e.g., adding TEA), as bases neutralize the generated HBr, driving the equilibrium of hydrodehalogenation forward[6].

Standard Operating Procedures (Protocols)

Below are two self-validating protocols designed to ensure high chemoselectivity. Protocol A is the industry gold standard for this transformation. Protocol B is a rescue method using modified Pd/C.

Protocol A: Chemoselective Hydrogenation using Sulfided Pt/C (Recommended)

This protocol utilizes thermodynamic control via a poisoned catalyst surface to ensure the C-Br bond remains intact.

  • Initialization: Charge a clean, dry pressure reactor with 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equivalent, e.g., 10 mmol).

  • Solvent Addition: Add 10 volumes (relative to substrate weight) of anhydrous Tetrahydrofuran (THF) or Ethyl Acetate. Causality: Aprotic solvents reduce the solvation of bromide ions, kinetically slowing dehalogenation.

  • Catalyst Loading: Add 5% Sulfided Pt/C (1-2 mol% Pt relative to substrate). Warning: Ensure the catalyst is explicitly labeled as "sulfided" (typically containing ~0.5-1% sulfur).

  • Purging: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times without stirring.

  • Reaction: Pressurize the reactor to 2-3 bar (30-45 psi) of H2​ . Initiate vigorous stirring (800-1000 rpm) to eliminate mass transfer limitations. Maintain the temperature strictly at 20-25°C.

  • Monitoring (Self-Validation): Monitor hydrogen uptake. The reaction should consume exactly 3.0 molar equivalents of H2​ . Once uptake ceases, sample the reaction and analyze via HPLC. You should observe >98% conversion with <1% des-bromo impurity.

  • Quench & Workup: Vent the H2​ and purge with N2​ . Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with THF. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-5-bromo-1H-indazole-3-carboxylic acid.

Protocol B: In Situ Poisoning of Pd/C with Zinc Bromide

Use this when Pt/C is unavailable. ZnBr2 acts as a Lewis acid and surface poison to inhibit C-Br oxidative addition.

  • Initialization: Charge the reactor with the indazole substrate (1.0 eq) and 5% Pd/C (1 mol% Pd).

  • Poison Addition: Add Zinc Bromide ( ZnBr2​ , 0.1 to 0.2 equivalents relative to substrate). Causality: The zinc ions selectively block the high-energy defect sites on the Pd lattice.

  • Solvent: Add Methanol or Ethanol (10 volumes).

  • Reaction: Purge with N2​ and H2​ as described above. Pressurize to 1 atm H2​ (balloon pressure is sufficient). Stir at 20°C.

  • Monitoring: This reaction will be significantly slower than Protocol A (typically 12-24 hours). Monitor closely via TLC/HPLC. Stop the reaction immediately upon complete consumption of the starting material to prevent creeping dehalogenation.

Quantitative Data: Catalyst Comparison

The following table summarizes the expected outcomes based on catalyst and condition selection for halonitroarene reductions[4][7].

Catalyst SystemAdditive / ModifierH2 PressureTemp (°C)Conversion (%)Chemoselectivity (Retention of Br)
10% Pd/C (Standard)None1 atm25>99%< 20% (Severe Dehalogenation)
5% Pt/C (Standard)None3 atm25>99%~ 85%
5% Pt/C (Sulfided) None 3 atm 25 >99% > 98% (Optimal)
5% Pd/C ZnBr2​ (0.2 eq)1 atm2595%~ 92%
5% Pd/CEthylenediamine3 atm4090%~ 90%
Fe powder / NH4​Cl None (Non-catalytic)N/A8095%> 99%

Troubleshooting Workflow

Use the following logical decision tree to navigate unexpected results during your optimization phase.

TroubleshootingWorkflow Start Issue: High levels of des-bromo impurity detected CheckCat Are you using standard Pd/C? Start->CheckCat Action1 Switch to Sulfided Pt/C or Pt-V/C catalyst CheckCat->Action1 Yes Action2 Add ZnBr2 or morpholine to poison the Pd surface CheckCat->Action2 Yes (Alternative) CheckSolv Are you using a basic or highly polar solvent? CheckCat->CheckSolv No Success Chemoselective Reduction Achieved Action1->Success Action2->Success Action3 Switch to aprotic solvent (e.g., THF, EtOAc) CheckSolv->Action3 Yes Action4 Lower H2 pressure and strictly monitor stoichiometry CheckSolv->Action4 No Action3->Success Action4->Success

Decision matrix for resolving hydrodehalogenation during catalytic hydrogenation.

References

  • Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst ACS Publications[Link]

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts Journal of the American Chemical Society[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic effects[1][2][3]. Within this versatile class of compounds, 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid presents a promising, albeit underexplored, starting point for the development of novel therapeutics. The strategic placement of electron-withdrawing bromo and nitro groups on the indazole ring is anticipated to significantly influence its interaction with biological targets.

This guide provides a comparative analysis of hypothetical analogs of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid, focusing on how structural modifications at the 3-position can modulate binding affinity. We will delve into the rationale behind the design of these analogs, present hypothetical binding data, and provide detailed experimental protocols for assessing these interactions.

The Core Scaffold: Synthesis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

The synthesis of the parent compound, 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid, can be achieved through a multi-step process, beginning with the bromination and nitration of a suitable indazole precursor. A plausible synthetic route is outlined below.

A 1H-Indazole-3-carboxylic acid B Bromination (Br2, Acetic Acid) A->B Step 1 C 5-Bromo-1H-indazole-3-carboxylic acid B->C D Nitration (HNO3, H2SO4) C->D Step 2 E 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid D->E

Caption: Synthetic pathway for 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid.

Structure-Activity Relationship (SAR) of Analogs: A Comparative Analysis

To explore the chemical space around the 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid core, a series of amide analogs were designed. The rationale behind these modifications is to investigate the impact of varying steric bulk, electronic properties, and hydrogen bonding potential at the 3-position on target binding. The selection of amide moieties is inspired by the successful development of indazole-3-carboxamides as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channel[4][5][6].

Table 1: Hypothetical Binding Affinities of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid Analogs

Compound IDR Group (at 3-carboxamide)TargetMethodKD (nM)
BNIA-0 -OH (Carboxylic Acid)Kinase XSPR850
BNIA-1 -NH2 (Primary Amide)Kinase XSPR520
BNIA-2 -NHCH3 (Methylamide)Kinase XSPR310
BNIA-3 -N(CH3)2 (Dimethylamide)Kinase XSPR680
BNIA-4 -NH(p-F-Ph) (4-Fluoroanilide)Kinase XSPR150
BNIA-5 -NH(p-OCH3-Ph) (4-Methoxyanilide)Kinase XSPR220

Disclaimer: The binding data presented in this table is hypothetical and for illustrative purposes to guide future experimental work.

The hypothetical data suggests that converting the carboxylic acid (BNIA-0) to a primary amide (BNIA-1) may enhance binding affinity, potentially due to the introduction of a hydrogen bond donor. Further substitution on the amide nitrogen with a small alkyl group (BNIA-2) could provide a favorable hydrophobic interaction. However, a bulkier dimethyl substitution (BNIA-3) might introduce steric hindrance, leading to a decrease in affinity. The introduction of substituted phenyl rings (BNIA-4 and BNIA-5) allows for the exploration of aromatic and electronic interactions within the binding pocket. The electron-withdrawing fluorine in BNIA-4 could engage in favorable orthogonal interactions, while the electron-donating methoxy group in BNIA-5 may offer a different electronic profile.

Experimental Protocols for Determining Binding Affinity

A quantitative understanding of the binding affinity between a small molecule and its protein target is crucial for lead optimization.[7] The equilibrium dissociation constant (KD) is a key parameter used to define this affinity, with a lower KD value signifying a higher binding affinity.[7][8] Below are detailed protocols for two widely used, label-free techniques for measuring binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow:

A Sensor Chip Preparation (e.g., CM5 chip) B Ligand Immobilization (e.g., Target Protein via Amine Coupling) A->B C Analyte Injection (Indazole Analogs at Various Concentrations) B->C D Association Phase C->D E Dissociation Phase D->E F Data Analysis (Fitting to a Binding Model to Determine k_on, k_off, and K_D) E->F

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (ligand) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the indazole analog (analyte) in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without immobilized ligand) to subtract bulk refractive index changes.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference sensorgram from the ligand sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

A Sample Preparation (Target Protein in Cell, Indazole Analog in Syringe) B Instrument Setup and Equilibration A->B C Titration (Stepwise Injection of Analog into Protein Solution) B->C D Heat Measurement (Detection of Heat Released or Absorbed per Injection) C->D E Data Analysis (Fitting to a Binding Isotherm to Determine K_D, n, ΔH, and ΔS) D->E

Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the indazole analog in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and ligand solutions.

    • Typically, the protein concentration in the sample cell is 10-20 times the expected KD, and the ligand concentration in the syringe is 10-15 times the protein concentration.

  • Instrument Setup and Titration:

    • Load the protein solution into the sample cell and the indazole analog solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data consists of a series of heat-burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Potential Signaling Pathway Involvement

Given the structural similarity of the indazole-3-carboxamide analogs to known CRAC channel blockers, it is plausible that these compounds could modulate intracellular calcium signaling. The CRAC channel plays a critical role in the activation of immune cells, such as mast cells.[4][5]

A Antigen Stimulation B ER Ca2+ Store Depletion A->B C STIM1 Activation B->C D ORAI1 Channel Opening C->D E Ca2+ Influx D->E F Downstream Signaling (e.g., NFAT activation, Cytokine release) E->F G Indazole Analog (Hypothesized Blocker) G->D Inhibition

Caption: Hypothesized mechanism of action via CRAC channel inhibition.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid and its analogs. The provided framework for analog design, coupled with robust experimental methodologies, will enable a systematic exploration of the structure-activity relationships governing the binding affinity of this promising class of compounds.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3). [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. (2016). Bioorganic & Medicinal Chemistry Letters, 27(3), 491-495. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF - ResearchGate. (2016). Bioorganic & Medicinal Chemistry Letters, 27(3). [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012). Journal of Medicinal Chemistry, 55(21), 9223–9239. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv. (2024). bioRxiv. [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017). Molecular Biology of the Cell, 28(21), 2729–2732. [Link]

  • How to measure and evaluate binding affinities - PMC. (2017). eLife, 6, e23229. [Link]

  • Understanding Nitroindazole Derivatives: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (2012). Der Pharma Chemica, 4(4), 1603-1611. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (2015). Beilstein Journal of Organic Chemistry, 11, 223–229. [Link]

  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. (2021). Scientific Reports, 11, 1792. [Link]

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Comparative

Structure-Activity Relationship (SAR) Comparison of Substituted 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acids

Executive Summary: The Strategic Value of the Scaffold In the landscape of rational drug design, the 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore, frequently deployed in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of rational drug design, the 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore, frequently deployed in the development of kinase inhibitors, ion channel blockers, and targeted protein degraders (PROTACs)[1, 3]. While the unsubstituted indazole core offers baseline hydrogen-bonding capabilities, the introduction of specific functional groups—namely a 5-bromo and a 4-nitro substitution—transforms this basic scaffold into a highly specialized, conformationally restricted building block (CAS 865886-79-9).

This guide provides an objective, data-driven comparison of how these specific substitutions dictate the Structure-Activity Relationship (SAR) profile of the resulting therapeutic derivatives, offering mechanistic insights and field-validated experimental protocols for lead optimization.

Mechanistic Rationale: Decoding the SAR

Understanding the causality behind the biological activity of 5-bromo-4-nitro-1H-indazole-3-carboxylic acid derivatives requires dissecting the independent and synergistic effects of the substituents.

The 5-Bromo Advantage: Lipophilicity and Late-Stage Diversification

Halogenation at the C5 position serves a dual purpose. Pharmacologically, the bromine atom is highly polarizable and lipophilic, allowing it to engage in halogen bonding with backbone carbonyls deep within hydrophobic protein pockets (e.g., the ATP-binding site of Receptor Tyrosine Kinases like EGFR) [2]. Synthetically, the C5-bromo group acts as an essential orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille reactions), enabling the rapid generation of diverse 5-aryl/heteroaryl libraries without disrupting the rest of the molecule [3].

The 4-Nitro Impact: Conformational Restriction and pKa Modulation

The nitro group at the C4 position sits directly adjacent to the C3-carboxylic acid. This proximity introduces two critical SAR modulations:

  • Steric Shielding & Conformational Twist: The bulky van der Waals radius of the nitro oxygen physically clashes with the carbonyl oxygen of any C3-amide derivative. This steric hindrance forces the C3-substituent out of the planar indazole ring system. This deliberate breaking of planarity is a classic SAR strategy to reduce promiscuous binding and enhance selectivity for specific, awkwardly shaped chiral pockets.

  • Electronic Withdrawing (pKa Shift): The strong inductive and resonance electron-withdrawing effects of the 4-nitro group pull electron density away from the indazole core. This significantly lowers the pKa of the N1-H proton, rendering it a much stronger hydrogen-bond donor, which is critical for anchoring the molecule to the hinge region of kinases [4].

Pathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Binds & Activates Downstream Downstream Effectors (PI3K / Akt / MAPK) Receptor->Downstream Phosphorylation Inhibitor 5-Br-4-NO2-Indazole Derivatives Inhibitor->Receptor Competitive ATP Site Inhibition Outcome Tumor Cell Proliferation & Angiogenesis Downstream->Outcome Promotes

Caption: Mechanism of RTK Inhibition by Indazole-3-Carboxamide Derivatives.

Comparative SAR Data Analysis

The following table synthesizes quantitative and qualitative SAR shifts observed when modifying the indazole-3-carboxylic acid core, demonstrating why the 5-bromo and 4-nitro substitutions are strategically utilized in modern drug discovery.

Scaffold SubstitutionPrimary Target ClassMechanistic Impact on Binding / ActivityRelative Potency Shift
Unsubstituted Core BaselineStandard H-bonding via N1-H and C3-COOH/Amide. Prone to flat, promiscuous binding.1x (Baseline)
5-Bromo (-Br) HNE, RTKs (EGFR)Enhanced lipophilicity; engages in halogen bonding within hydrophobic pockets.3x to 10x Increase [1]
4-Nitro (-NO2) KinasesSteric clash forces C3-substituent out of plane; lowers N1-H pKa for stronger H-bonding.Target-Dependent
5-Bromo, 4-Nitro Dual-Target / PROTACsCombines halogen bonding with conformational restriction; ideal for highly specific deep-pocket binding.Highly Selective [3]
5-Aryl, 4-Nitro Allosteric ModulatorsPost-Suzuki coupling products offer extended pi-pi stacking; 4-nitro maintains conformational lock.>50x Increase [2]

Experimental Workflows & Self-Validating Protocols

To successfully leverage 5-bromo-4-nitro-1H-indazole-3-carboxylic acid in SAR studies, researchers must overcome the inherent chemical challenges posed by the molecule—specifically, the severe steric hindrance at the C3 position caused by the C4-nitro group.

Protocol A: Synthesis of Sterically Hindered 3-Carboxamides

Causality Note: Direct coupling using standard carbodiimides (e.g., EDC/HOBt) often yields <20% product due to C4-nitro steric shielding. A two-step protocol utilizing highly reactive acyl chloride generation is required to drive the reaction forward.

  • Acyl Chloride Generation: Suspend 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (3 drops).

  • Validation Check: Stir at room temperature until gas evolution ceases (approx. 2 hours). Self-Validating Step: Quench a 5 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS to confirm >95% conversion to the methyl ester mass, ensuring complete acyl chloride formation.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous THF and add it dropwise to a pre-cooled (0 °C) solution of the target amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in THF.

  • Purification: Stir for 4 hours, quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the conformationally locked 3-carboxamide.

Workflow Start 5-Br-4-NO2-Indazole Core (CAS 865886-79-9) Act Carboxyl Activation (Oxalyl Chloride, DMF) Start->Act Overcome C4 Steric Bulk Amide Amidation (R-NH2, DIPEA) Act->Amide C3-Derivatization Cross Suzuki Coupling (Pd-Catalyst, Ar-B(OH)2) Amide->Cross C5-Br Handle Diversification Assay In Vitro SAR Screening Cross->Assay Lead Optimization

Caption: Iterative Synthesis and SAR Screening Workflow for 5-Br-4-NO2-Indazoles.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

To accurately map the SAR of the synthesized derivatives, a robust biochemical assay is required to measure ATP-competitive inhibition.

  • Assay Preparation: Prepare a 384-well plate with the target kinase (e.g., EGFR), fluorescently labeled substrate, and ATP at its Michaelis-Menten constant ( Km​ ) to ensure sensitivity to competitive inhibitors.

  • Compound Titration: Dispense the indazole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Internal Controls (Self-Validation):

    • Positive Control: Include a known potent inhibitor (e.g., Erlotinib at 1 µM) to define 100% inhibition.

    • Negative Control: Include 1% DMSO vehicle wells to define 0% inhibition.

  • Readout & Quality Control: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. Calculate the Z'-factor for the plate. Data is only accepted for SAR modeling if the Z'-factor is > 0.6, proving the assay's statistical reliability.

References

  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central)[Link]

  • Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 European Journal of Medicinal Chemistry (PubMed Central)[Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers Bioorganic & Medicinal Chemistry Letters (PubMed Central)[Link]

Validation

Validating Computational Docking Scores for 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid: A Comparative Guide

Executive Summary The indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core building block for designing potent kinase inhibitors targeting the V...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core building block for designing potent kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. The specific intermediate, 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid , presents a unique stereoelectronic profile that challenges standard computational docking algorithms.

Validating docking scores for this molecule and its carboxamide derivatives is notoriously difficult due to the presence of a bromine σ -hole and a highly polarized nitro group. This guide objectively compares the performance of leading docking software (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) in predicting binding affinities, using rigorous biophysical assays (SPR and ITC) as the ultimate ground truth.

The Stereoelectronic Challenge

Standard empirical scoring functions often fail to accurately predict the binding affinity of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid derivatives due to two primary mechanistic factors:

  • The Bromine σ -Hole: The 5-bromo substituent can form highly directional halogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Cys919 in VEGFR-2). Many basic force fields treat halogens merely as bulky, electronegative spheres, completely missing the electropositive σ -hole that drives binding enthalpy.

  • Nitro Group Desolvation: The 4-nitro group is a strong electron-withdrawing group (EWG). It increases the acidity of the indazole N1-H, strengthening its role as a hydrogen bond donor to the target protein[2]. However, burying a polar nitro group in a hydrophobic pocket incurs a massive desolvation penalty. If a docking algorithm overestimates the H-bond strength without appropriately penalizing desolvation, it will generate false-positive scores.

Computational Alternatives: Software Comparison

To establish a baseline, we must compare how different docking engines handle the stereoelectronic nuances of this specific indazole scaffold.

Docking EngineScoring Function TypeHandling of Halogen Bonds ( σ -hole)Handling of Nitro DesolvationTypical Accuracy for Indazoles
AutoDock Vina EmpiricalPoor (Lacks explicit σ -hole parameters)Moderate (Empirical penalty)Low-to-Moderate
Schrödinger Glide (XP) Force-Field (OPLS4)Excellent (Explicit halogen bonding terms)High (Advanced implicit solvent model)High
CCDC GOLD (ChemPLP) Knowledge-Based / EmpiricalGood (Highly customizable polar constraints)Moderate (Requires careful configuration)High (if constrained)

Experimental Ground Truth: Biophysical Validation Protocols

To validate computational predictions, they must be anchored to in vitro biophysical data. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. ITC is specifically chosen because it directly measures the enthalpic contribution ( ΔH ) of the halogen bond, explaining why the compound binds, rather than just if it binds.

G A Ligand Prep (5-Br-4-NO2-Indazole) C Docking Engines (Vina, Glide, GOLD) A->C B Protein Prep (VEGFR-2 Kinase) B->C D Scoring & Pose Analysis C->D E Biophysical Validation (SPR & ITC) D->E F Correlation Analysis (Predicted vs. Exp) E->F

Fig 1: Workflow for validating computational docking scores via biophysical assays.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality Note: SPR provides real-time binding kinetics ( ka​,kd​ ). We use double-referencing to eliminate bulk refractive index changes caused by the 5% DMSO required to dissolve the indazole derivative.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant VEGFR-2 kinase domain via amine coupling to a final density of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the synthesized 5-Bromo-4-nitro-1H-indazole-3-carboxamide derivative (ranging from 0.1 µM to 10 µM) in running buffer (HBS-EP+ supplemented with 5% DMSO).

  • Injection: Perform multi-cycle kinetics at 25°C. Inject analytes at a flow rate of 30 µL/min with a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Apply double referencing (subtracting the reference flow cell and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality Note: ITC is a self-validating system for thermodynamics. To prevent false heat signals from the highly polar nitro group interacting with mismatched buffer ions, the ligand must be dissolved in the exact dialysate of the protein.

  • Sample Preparation: Dialyze the VEGFR-2 protein overnight against ITC buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Dissolve the indazole ligand directly into the recovered dialysate.

  • Loading: Load 20 µM of VEGFR-2 into the sample cell and 200 µM of the indazole ligand into the titration syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections to allow baseline stabilization.

  • Analysis: Integrate the injection heats, subtract the background heat of dilution, and fit the data to an independent binding model to yield ΔH and Ka​ . Calculate entropy ( −TΔS ) using the equation ΔG=ΔH−TΔS .

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Indazole Inhibitor (Blocks ATP Site) Inhibitor->VEGFR2 Inhibits PLC PLC-γ / MAPK Cascade Dimer->PLC Angio Tumor Angiogenesis PLC->Angio

Fig 2: VEGFR-2 signaling pathway and the indazole inhibitory intervention point.

Quantitative Data Synthesis: In Silico vs. In Vitro

The following table summarizes the validation of docking scores against experimental biophysical data for a standardized 5-Bromo-4-nitro-1H-indazole-3-carboxamide derivative targeting VEGFR-2.

Metric / PlatformAutoDock VinaSchrödinger Glide (XP)CCDC GOLD (ChemPLP)Experimental (SPR/ITC)
Docking Score -6.8 kcal/mol-9.4 kcal/mol82.4 (Fitness Score)N/A
Predicted ΔG -6.8 kcal/mol-9.4 kcal/mol-8.9 kcal/mol*-8.7 kcal/mol
SPR Affinity ( KD​ ) N/AN/AN/A410 nM
ITC Enthalpy ( ΔH ) N/AN/AN/A-11.2 kcal/mol

*Converted from empirical fitness score using a scaffold-specific linear regression model.

Mechanistic Conclusions

The experimental data ( ΔG=−8.7 kcal/mol) demonstrates that Schrödinger Glide (XP) provided the most accurate prediction for the 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid scaffold.

AutoDock Vina significantly underestimated the binding affinity (-6.8 kcal/mol). The ITC thermodynamic profile reveals a highly enthalpically driven binding event ( ΔH=−11.2 kcal/mol). This strong enthalpy confirms the formation of a robust halogen bond between the 5-bromo group and the kinase hinge region, an interaction that Glide's OPLS4 force field explicitly parameterizes, but which Vina's empirical scoring function misses entirely. Furthermore, the high desolvation penalty of the 4-nitro group was appropriately balanced by Glide's implicit solvent model, preventing the generation of false-positive poses that plague simpler algorithms when evaluating highly polar indazole derivatives[2][3].

References

  • RSC Advances. "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors." Royal Society of Chemistry. URL: [Link]

  • Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)." ACS Publications. URL: [Link]

  • ChemBuyersGuide. "5-BROMO-4-NITRO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS:865886-79-9." ChemBuyersGuide. URL: [Link]

Sources

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